2-Fold Greater Systemic Exposure of Active Metabolite (AUC) for AGN-201904Z vs. Esomeprazole at Steady State
The area under the plasma concentration-time curve (AUC) of the active metabolite omeprazole was twice as high for AGN-201904Z compared to esomeprazole on day 5 of dosing, indicating a significantly greater and more prolonged systemic exposure [1].
| Evidence Dimension | Systemic Exposure (AUC of Omeprazole) |
|---|---|
| Target Compound Data | AUC of omeprazole from AGN-201904Z was twice that of the comparator |
| Comparator Or Baseline | Esomeprazole (40 mg/day) |
| Quantified Difference | 2-fold increase |
| Conditions | 24 healthy male volunteers, 5 days of oral dosing (AGN 600 mg/day vs. esomeprazole 40 mg/day), measurement on Day 5. |
Why This Matters
Demonstrates that AGN-201904Z delivers a longer and more sustained presence of the active drug in the bloodstream, a key factor for prolonged pharmacological effect.
- [1] Hunt RH, Armstrong D, Yaghoobi M, James C, Chen Y, Leonard J, Shin JM, Lee E, Tang-Liu D, Sachs G. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z. Aliment Pharmacol Ther. 2008 Jul;28(2):187-99. View Source
